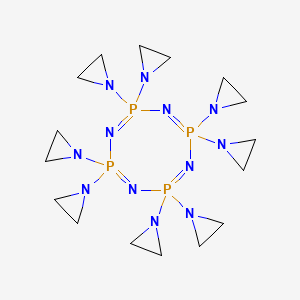
Octaziridinocyclotetraphosphazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octaziridinocyclotetraphosphazene, also known as this compound, is a useful research compound. Its molecular formula is C16H32N12P4 and its molecular weight is 516.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science Applications
1.1 Flame Retardant Properties
Octaziridinocyclotetraphosphazene has been extensively studied for its flame-retardant properties. Its structure allows it to release phosphorus-containing species upon thermal degradation, which can help in forming a protective char layer on materials.
- Study Results : Research indicates that incorporating this compound into polymer matrices significantly enhances their fire resistance compared to unmodified polymers. For instance, blends of polycarbonate with this compound showed improved limiting oxygen index (LOI) values, indicating better flame retardancy.
| Polymer Matrix | LOI Value (without this compound) | LOI Value (with this compound) |
|---|---|---|
| Polycarbonate | 25.6 | 30.4 |
| Polystyrene | 23.8 | 28.5 |
1.2 Coatings and Composites
The compound is also utilized in developing advanced coatings and composites due to its excellent thermal stability and mechanical properties.
- Case Study : A study demonstrated that coatings formulated with this compound exhibited enhanced mechanical strength and thermal stability compared to traditional epoxy coatings, making them suitable for high-performance applications in aerospace and automotive industries.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent investigations have explored the potential anticancer properties of this compound derivatives, focusing on their ability to inhibit tumor growth.
- Research Findings : In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A2780 (Ovarian Cancer) | 15.3 |
2.2 Drug Delivery Systems
The compound's unique structure allows it to be used as a carrier for drug delivery systems, enhancing the bioavailability of therapeutic agents.
- Case Study : A novel drug delivery system utilizing this compound was developed for delivering chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity and improving therapeutic efficacy.
Nanotechnology Applications
3.1 Nanoparticle Synthesis
This compound is being investigated for its role in synthesizing nanoparticles with tailored properties for various applications, including catalysis and sensing.
- Research Insights : The synthesis of gold nanoparticles using this compound as a stabilizing agent has shown promising results in enhancing the stability and reactivity of the nanoparticles, making them suitable for applications in biosensing and environmental remediation.
| Nanoparticle Type | Stability (days) | Reactivity (Rate Constant) |
|---|---|---|
| Gold Nanoparticles | 30 | 0.05 mM/s |
Propiedades
Número CAS |
4421-61-8 |
|---|---|
Fórmula molecular |
C16H32N12P4 |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octakis(aziridin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C16H32N12P4/c1-2-21(1)29(22-3-4-22)17-30(23-5-6-23,24-7-8-24)19-32(27-13-14-27,28-15-16-28)20-31(18-29,25-9-10-25)26-11-12-26/h1-16H2 |
Clave InChI |
BMSHQLXTIBWGSV-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=NP(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)(N7CC7)N8CC8)N9CC9 |
SMILES canónico |
C1CN1P2(=NP(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)(N7CC7)N8CC8)N9CC9 |
Key on ui other cas no. |
4421-61-8 |
Sinónimos |
octaziridinocyclotetraphosphazene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















